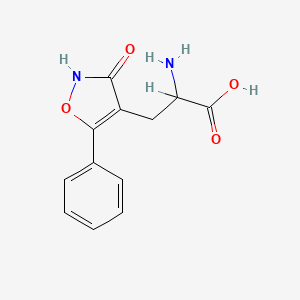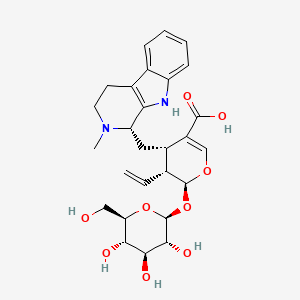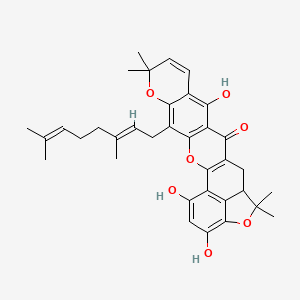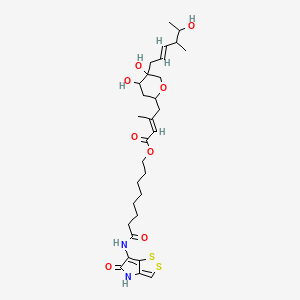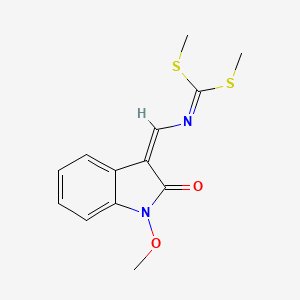
Wasalexin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wasalexin b belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Wasalexin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, wasalexin b is primarily located in the cytoplasm. Outside of the human body, wasalexin b can be found in brassicas and wasabi. This makes wasalexin b a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Metabolism in Plant Pathogens
Wasalexin B, a crucifer phytoalexin, plays a significant role in plant defense against pathogens. In a study by Pedras and Suchý (2006), the metabolism of wasalexins A and B was explored in the context of their interaction with Leptosphaeria maculans, a fungal plant pathogen. This study showed that the fungal isolates could metabolize and detoxify wasalexin B through hydrolysis followed by reduction. This process is crucial for understanding the fungal resistance mechanisms and the plant-pathogen interactions at a molecular level (Pedras & Suchý, 2006).
UV-Induced Phytoalexin Production
Pedras, Zheng, Schatte, and Adio (2009) examined how UV-radiation influences the production of wasalexin B in Thellungiella halophila. Their findings revealed that UV-radiation significantly increases the quantities of wasalexins, including wasalexin B. This indicates that environmental factors like UV-radiation can enhance the production of wasalexin B in plants, possibly as a defense mechanism against stressors (Pedras et al., 2009).
Phytoalexin Synthesis Pathways
A study by Pedras and Adio (2008) explored the production of phytoalexins in Thellungiella halophila and Arabidopsis thaliana. The findings revealed that Thellungiella halophila produces wasalexins A and B under abiotic elicitation. This study is crucial for understanding the genetic and biochemical pathways involved in wasalexin B synthesis in different plant species (Pedras & Adio, 2008).
Propiedades
Nombre del producto |
Wasalexin B |
|---|---|
Fórmula molecular |
C13H14N2O2S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8- |
Clave InChI |
JJQPWCPYNJNWID-NTMALXAHSA-N |
SMILES isomérico |
CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O |
SMILES canónico |
CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O |
Sinónimos |
wasalexin A wasalexin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



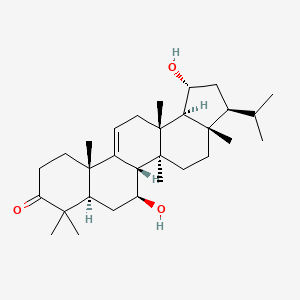
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)
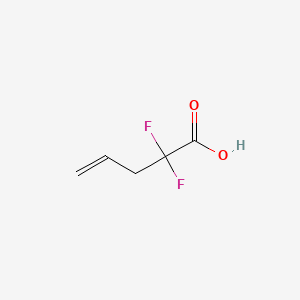


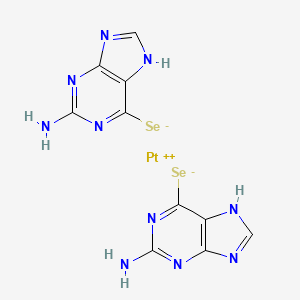
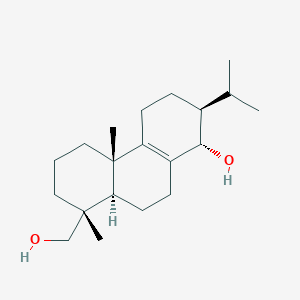
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)


